molecular formula C23H17ClO3 B2785938 [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate CAS No. 331460-85-6

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate

Cat. No.: B2785938
CAS No.: 331460-85-6
M. Wt: 376.84
InChI Key: BZRFPLJDXCMXMW-OVCLIPMQSA-N
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Description

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate is an organic compound with a complex structure that includes phenyl, acetic acid, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate typically involves the esterification of phenyl-acetic acid with 4-(3-(4-chloro-phenyl)-3-oxo-propenyl)-phenol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO3/c24-20-11-9-19(10-12-20)22(25)15-8-17-6-13-21(14-7-17)27-23(26)16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRFPLJDXCMXMW-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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